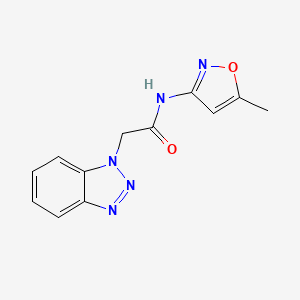

2-benzotriazolyl-N-(5-methylisoxazol-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-benzotriazolyl-N-(5-methylisoxazol-3-yl)acetamide” seems to be a complex organic compound. It likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .

Synthesis Analysis

While specific synthesis methods for “2-benzotriazolyl-N-(5-methylisoxazol-3-yl)acetamide” were not found, similar compounds have been synthesized from readily available materials . For instance, N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides were synthesized from 3-amino-5-methylisoxazole, diethyl malonate, hydrazine hydrate, aromatic aldehydes, and chloramine-T .Molecular Structure Analysis

The molecular structure of similar compounds, such as N1,N3-bis(5-methylisoxazol-3-yl)malonamide, has been analyzed . Three distinct forms were obtained and characterized: two polymorphic forms and one solvate . The supramolecular architectures of these amide-containing compounds are highly dependent on the side-chain substituents .科学的研究の応用

Synthetic Applications and Methodologies

2-Benzotriazolyl-N-(5-methylisoxazol-3-yl)acetamide is a compound that is part of a broader class of chemicals utilized in various synthetic applications. For instance, a study by Khodot and Rakitin (2022) highlights a method for synthesizing functionally substituted 1,2-benzisoxazoles, indicating the importance of benzoxazole derivatives in pharmaceutical chemistry due to their pharmacological activities. Although this study does not directly mention 2-benzotriazolyl-N-(5-methylisoxazol-3-yl)acetamide, it provides insight into the synthetic utility of related benzisoxazole structures Khodot & Rakitin, 2022.

Katritzky et al. (1997) discuss the base-promoted reactions of benzotriazolyl-containing acetic acid derivatives to efficiently access previously challenging 3-unsubstituted pyridine derivatives, showcasing the role of benzotriazole derivatives in facilitating novel synthetic routes Katritzky et al., 1997. This highlights the chemical versatility and importance of benzotriazolyl compounds in organic synthesis.

Antimicrobial Activity and Potential Therapeutic Applications

Rezki (2016) synthesized N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, demonstrating significant reductions in reaction times and higher yields under ultrasound irradiation. These compounds were evaluated for their antimicrobial activity against a range of bacterial and fungal strains, showing promising activities at minimal inhibition concentrations. This study underlines the potential therapeutic applications of benzothiazole and triazole derivatives in antimicrobial therapies Rezki, 2016.

Mary et al. (2020) conducted a comprehensive study on bioactive benzothiazolinone acetamide analogs, including their synthesis, spectroscopic and quantum mechanical studies, and evaluations for photovoltaic efficiency and ligand-protein interactions. The findings suggest the potential of these compounds in dye-sensitized solar cells and as ligands in targeting specific proteins, indicating broad applications in materials science and drug discovery Mary et al., 2020.

特性

IUPAC Name |

2-(benzotriazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2/c1-8-6-11(15-19-8)13-12(18)7-17-10-5-3-2-4-9(10)14-16-17/h2-6H,7H2,1H3,(H,13,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBWNBUHEYNIHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[(2Z)-2-[(dimethylamino)methylidene]-3-oxobutanamido]thiophene-2-carboxylate](/img/structure/B2711959.png)

![(e)-1-Methyl-3-(2-nitrovinyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B2711961.png)

![(6-Methoxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2711964.png)

![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2711973.png)

![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2711976.png)